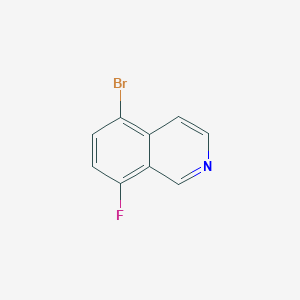

5-Bromo-8-fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNWNPVURSCXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738967 | |

| Record name | 5-Bromo-8-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679433-94-4 | |

| Record name | 5-Bromo-8-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-8-fluoroisoquinoline chemical properties and structure

An In-Depth Technical Guide to 5-Bromo-8-fluoroisoquinoline: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic aromatic compound. As a disubstituted isoquinoline, its unique structural arrangement, featuring a bromine atom at the C5 position and a fluorine atom at the C8 position, makes it a valuable and versatile building block in synthetic organic chemistry. The strategic placement of these two distinct halogens provides orthogonal handles for sequential chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. This guide offers a detailed examination of the chemical properties, structure, a proposed synthetic pathway, and the scientific applications of this compound, tailored for researchers and professionals in drug development and materials science.

Chemical Structure and Identification

The foundational structure of this compound consists of a fused benzene and pyridine ring system. The bromine atom on the benzene ring serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom significantly modulates the electronic properties of the molecule, influencing its reactivity, lipophilicity, and metabolic stability.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 679433-94-4[1][2] |

| Molecular Formula | C₉H₅BrFN[1][2] |

| Molecular Weight | 226.05 g/mol [3][1][2] |

| MDL Number | MFCD18447885[2] |

| SMILES | FC1=CC=C(Br)C2=C1C=NC=C2[2] |

Physicochemical Properties

The physicochemical properties of this compound are influenced by its aromatic core and halogen substituents. It typically presents as a solid at room temperature and exhibits moderate to high lipophilicity, a characteristic that is often desirable in medicinal chemistry for enhancing cell membrane permeability.[3]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Physical Form | Solid |

| Purity (Typical) | ≥98%[1] |

| Storage | Store sealed in a dry, room temperature environment[2] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. |

Note: Detailed quantitative data such as melting point, boiling point, and spectral analysis (NMR, IR) are not consistently published in publicly available databases and should be determined empirically for each batch.

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific, detailed protocols for the synthesis of this compound are not widely published, a robust and scalable pathway can be designed based on established methods for the regioselective bromination of the isoquinoline scaffold.[4][5] The most logical approach involves the direct bromination of 8-fluoroisoquinoline.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 8-fluoroisoquinoline (1.0 eq).

-

Dissolution: Cool the flask in a dry ice/acetone bath to approximately -20°C. Slowly add concentrated sulfuric acid (96%) with stirring, ensuring the temperature does not exceed -15°C. Stir until the 8-fluoroisoquinoline is completely dissolved.

-

Bromination: Once a homogenous solution is achieved, add N-Bromosuccinimide (NBS) (1.1-1.3 eq) portion-wise over 30 minutes.

-

Causality Insight: Using NBS in a strong acid like H₂SO₄ is a proven method for the regioselective bromination of isoquinoline at the 5-position.[5] The sulfuric acid protonates the nitrogen atom of the isoquinoline ring, which deactivates the pyridine portion towards electrophilic attack. This directs the electrophilic brominating agent (generated from NBS) to the more electron-rich benzene ring. The 5-position is favored over the 8-position due to steric and electronic factors. Strict temperature control is critical to minimize the formation of isomeric byproducts.[4]

-

-

Reaction Monitoring: Maintain the reaction temperature between -20°C and -15°C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/toluene) to yield pure this compound.[4]

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The utility of this compound stems from the differential reactivity of its halogen substituents.

-

C5-Bromine: This position is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward introduction of alkyl, aryl, vinyl, or alkynyl groups, enabling the rapid generation of diverse chemical libraries.

-

C8-Fluorine: The fluorine atom is generally unreactive under cross-coupling conditions, providing a stable anchor. Its strong electron-withdrawing nature influences the pKa of the isoquinoline nitrogen and can be used to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.[3]

Applications in Research and Drug Development

Halogenated isoquinolines are pivotal intermediates in the synthesis of pharmacologically active compounds.[4][5][6] this compound is no exception and serves as a key building block for constructing more complex molecular architectures.

-

Medicinal Chemistry: The isoquinoline core is a privileged scaffold found in numerous natural products and synthetic drugs. The specific 5-bromo-8-fluoro substitution pattern allows medicinal chemists to explore structure-activity relationships (SAR) systematically. By modifying the C5 position via cross-coupling, libraries of compounds can be synthesized and screened for activity against various biological targets, such as kinases, proteases, and G-protein coupled receptors.

-

Organic Synthesis: Beyond pharmaceuticals, this compound is a valuable intermediate for the synthesis of novel materials and agrochemicals.[3] The defined substitution pattern provides a reliable starting point for multi-step synthetic sequences.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate care in a laboratory setting.

-

General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing dust, fumes, or vapors.[7] Wash hands and any exposed skin thoroughly after handling.[7]

-

Hazard Identification:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[2][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

References

-

PubChem. 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available from: [Link]

-

Capot Chemical. Specifications of 5-Bromo-8-fluoro-isoquinoline. Capot Chemical. Available from: [Link]

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

- Google Patents. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available from: [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. 679433-94-4|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 679433-94-4: 5-Bromo-8-fluoro-isoquinolina [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-8-fluoroisoquinoline

Abstract

This technical guide provides a comprehensive overview of synthetic pathways for 5-Bromo-8-fluoroisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the importance of this scaffold, this document offers a detailed exploration of viable synthetic strategies, grounded in established chemical principles and supported by authoritative literature. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing both theoretical understanding and practical, step-by-step experimental insights. We will delve into retrosynthetic analysis, key synthetic transformations, and detailed protocols, elucidating the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] The specific substitution pattern of this compound imparts unique physicochemical properties that are highly sought after in modern drug design. The presence of a bromine atom at the C5 position provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the exploration of a broad chemical space.[3][4] The fluorine atom at the C8 position can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This strategic halogenation makes this compound a valuable building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The core isoquinoline ring system can be constructed through classical methods such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions.[2][5][6][7][8] The strategic introduction of the bromo and fluoro substituents is a critical aspect of the synthesis design. These substituents can be introduced either before or after the formation of the isoquinoline core.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Key retrosynthetic disconnections for this compound.

Synthetic Pathway I: Construction from a Pre-functionalized Phenethylamine Derivative (Bischler-Napieralski Approach)

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[9][10][11] This pathway involves the synthesis of a suitably substituted phenethylamine precursor bearing the bromo and fluoro groups.

Synthesis of the Key Intermediate: 2-(2-Bromo-5-fluorophenyl)ethan-1-amine

The synthesis of this key intermediate is crucial for the success of the Bischler-Napieralski approach. A plausible route starts from commercially available 2-bromo-5-fluorobenzaldehyde.

Diagram 2: Synthesis of 2-(2-Bromo-5-fluorophenyl)ethan-1-amine

Sources

- 1. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

CAS number and IUPAC name for 5-Bromo-8-fluoroisoquinoline.

An In-depth Technical Guide to 5-Bromo-8-fluoroisoquinoline

This guide provides an in-depth technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, and strategic applications, grounding all claims in authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted isoquinoline, a structural motif found in numerous pharmacologically active compounds. The strategic placement of bromine and fluorine atoms on the isoquinoline core imparts unique chemical reactivity and physical properties, making it a valuable intermediate for targeted synthesis.

The bromine atom at the C5 position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity. The electron-withdrawing fluorine atom at the C8 position modulates the electronic properties of the aromatic system, influencing its reactivity and potential for biological interactions. This halogen substitution pattern typically increases lipophilicity, a key parameter in drug design influencing cell membrane permeability.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 679433-94-4 | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₅BrFN | [2][4] |

| Molecular Weight | 226.05 g/mol | [2][4] |

| Appearance | White to brown solid (typical) | [5] |

| Storage | Sealed in a dry, room temperature environment | [2] |

Synthesis and Mechanistic Considerations

The synthesis of specifically substituted isoquinolines requires a robust and regioselective strategy. While a direct, one-pot synthesis for this compound is not prominently documented, a logical synthetic pathway can be constructed based on established methods for halogenating the isoquinoline scaffold.[6][7] The key challenge lies in controlling the position of the halogen substituents.

A common and effective approach involves the bromination of isoquinoline in a strong acid, such as concentrated sulfuric acid, using N-Bromosuccinimide (NBS) as the brominating agent.[7] This method is known to favor bromination at the C5 position.[6][8] To achieve the desired 5-bromo-8-fluoro substitution, the synthesis would likely begin with a pre-fluorinated isoquinoline precursor.

Experimental Protocol: A Proposed Synthetic Workflow

This protocol is a representative, multi-step procedure derived from established methodologies for preparing halogenated isoquinolines.[7]

Step 1: Synthesis of 8-Fluoroisoquinoline (Precursor)

-

This step is non-trivial and would likely involve a multi-step sequence starting from a commercially available fluorinated benzene derivative, followed by cyclization to form the isoquinoline ring system. For the purpose of this guide, we assume 8-fluoroisoquinoline is available as a starting material.

Step 2: Regioselective Bromination of 8-Fluoroisoquinoline

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet, charge concentrated sulfuric acid (96%). Cool the flask to 0°C in an ice bath.

-

Substrate Addition: Slowly add 8-fluoroisoquinoline (1.0 equivalent) to the stirred acid, ensuring the internal temperature remains below 25°C. The fluorine at C8 deactivates the ring, but the C5 position remains the most favorable site for electrophilic attack.

-

Cooling: Cool the resulting solution to approximately -25°C using a dry ice-acetone bath.

-

Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the internal temperature between -25°C and -20°C. Strict temperature control is paramount to suppress the formation of undesired isomers.[7]

-

Reaction Monitoring: Stir the reaction mixture at this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then slowly neutralized to a pH of ~9 using an aqueous ammonia solution (25%), keeping the temperature below 25°C.

-

Extraction: Extract the aqueous suspension with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified via fractional distillation under reduced pressure or column chromatography on silica gel to yield pure this compound.[7]

Applications in Drug Discovery and Advanced Synthesis

Halogenated heterocyclic compounds are cornerstones of modern drug development.[9] this compound is not merely an inert scaffold but an active participant in molecular construction, serving as a key intermediate for building complex, pharmacologically relevant molecules.[6][8]

-

Scaffold for Bioactive Molecules: The isoquinoline core is a privileged structure in medicinal chemistry, forming the basis for numerous approved drugs.

-

Synthetic Handle for Diversification: The C5-bromo substituent is a powerful tool for chemists. It allows for the precise introduction of new functional groups through metal-catalyzed cross-coupling reactions. This enables the rapid generation of diverse compound libraries for high-throughput screening.[7]

-

Modulation of Pharmacokinetics: The fluorine atom at C8 can significantly enhance metabolic stability and improve binding affinity to biological targets by participating in hydrogen bonding or other non-covalent interactions.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound requires careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Hazard Summary (based on related compounds):

-

May cause skin, eye, and respiratory irritation.[5]

-

May be harmful if swallowed or in contact with skin.[10]

References

-

PubChem. 5-Bromo-8-(difluoromethoxy)-2-methylquinoline. [Link]

- Google Patents.

-

PubChem. 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

- Google Patents.

-

Capot Chemical. Specifications of 5-Bromo-8-fluoro-isoquinoline. [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

Sources

- 1. CAS 679433-94-4: 5-Bromo-8-fluoro-isoquinolina [cymitquimica.com]

- 2. This compound - CAS:679433-94-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 679433-94-4|this compound|BLD Pharm [bldpharm.com]

- 4. capotchem.com [capotchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

molecular weight and formula of 5-Bromo-8-fluoroisoquinoline.

An In-depth Technical Guide to 5-Bromo-8-fluoroisoquinoline: A Core Scaffold for Modern Drug Discovery

Core Physicochemical Properties

This compound is a halogenated aromatic heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its structural rigidity, combined with the specific electronic properties conferred by the bromine and fluorine substituents, makes it a versatile intermediate for synthesizing complex molecular architectures. The key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 679433-94-4 | [1] |

| Molecular Formula | C₉H₅BrFN | [1][2] |

| Molecular Weight | 226.05 g/mol | [1][2] |

| SMILES | FC1=CC=C(Br)C2=C1C=NC=C2 | [1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| LogP | 3.1364 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted isoquinolines like this compound requires precise control of regioselectivity. The synthetic strategy often involves the bromination of a pre-existing isoquinoline core. Bromoisoquinoline derivatives are recognized as pivotal intermediates in the creation of pharmaceutical compounds.[3][4]

The Challenge of Regioselective Bromination

Direct electrophilic bromination of the isoquinoline ring can yield a mixture of products due to the competing reactivity of different positions. Achieving high selectivity for the C-5 position is a significant synthetic challenge. The methodology must overcome the tendency for substitution at other sites, such as C-8.

Mechanistic Rationale for Controlled Bromination

A proven strategy for achieving high regioselectivity involves performing the bromination in a strong acid, such as concentrated sulfuric acid, at low temperatures.[3][5] This approach is foundational for producing 5-bromo substituted isoquinolines and can be adapted for fluorinated analogs.

-

Role of Sulfuric Acid: The strong acid serves a dual purpose. It acts as a solvent and, more importantly, as a directing group. The isoquinoline nitrogen is protonated, forming an isoquinolinium salt. This deactivates the heterocyclic ring towards electrophilic attack, thereby favoring substitution on the carbocyclic (benzene) ring.

-

Role of Low Temperature: Conducting the reaction at temperatures between -30°C and -15°C is crucial.[3] This reduces the reaction rate and enhances the kinetic selectivity for the thermodynamically favored 5-position, suppressing the formation of undesired isomers like 8-bromoisoquinoline.[5]

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is frequently used as the brominating agent in this process.[3] It is a reliable source of electrophilic bromine that is easier and safer to handle than elemental bromine.

Synthetic Workflow Diagram

The following diagram illustrates the key transformation in the synthesis of a 5-bromo-substituted isoquinoline core, which is a precursor to the title compound.

Caption: Key step of regioselective bromination.

Illustrative Experimental Protocol for Regioselective Bromination

The following protocol is adapted from a well-established procedure for the synthesis of 5-bromoisoquinoline and illustrates the critical parameters required for this transformation.[5] This protocol serves as a self-validating system due to its publication in a rigorous source like Organic Syntheses.

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel under a nitrogen atmosphere.

-

Acid Charge and Cooldown: Charge the flask with concentrated sulfuric acid (96%) and cool the vessel to 0°C in an ice bath.

-

Substrate Addition: Slowly add the isoquinoline precursor to the stirred acid, ensuring the internal temperature does not exceed 30°C.

-

Deep Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Brominating Agent Addition: Add N-Bromosuccinimide (NBS) in portions to the vigorously stirred solution. Meticulous temperature control is essential; maintain the internal temperature between -26°C and -22°C.

-

Causality Insight: Strict temperature control at this stage is paramount to ensure high regioselectivity and prevent the formation of isomeric byproducts that are difficult to separate.[5]

-

-

Reaction Stirring: Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.

-

Quenching: Pour the homogeneous reaction mixture onto crushed ice in a separate large flask.

-

Neutralization: Adjust the pH of the mixture to 9.0 using 25% aqueous ammonia, while maintaining the temperature below 25°C with an ice bath.

-

Extraction and Workup: Extract the resulting alkaline suspension with diethyl ether. The combined organic phases are then washed with 1M NaOH and water, dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude product.

-

Purification: The crude solid can be purified by fractional distillation under reduced pressure or column chromatography to yield the pure 5-bromoisoquinoline intermediate.[5]

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is highly valued in drug discovery for the distinct advantages offered by its functional groups.

-

The Bromo Group as a Synthetic Handle: The bromine atom at the C-5 position is not merely a substituent but a versatile functional handle. It is an ideal participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the straightforward introduction of diverse aryl, alkyl, or amino groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The Fluoro Group's Role in Modulating Pharmacokinetics: The fluorine atom at C-8 is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its inclusion can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.

-

The Isoquinoline Core: The isoquinoline nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[5] Its rigid bicyclic structure is ideal for orienting substituents in three-dimensional space to optimize interactions with biological targets.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.

| Hazard Type | GHS Information | Precautionary Measures |

| Pictogram | GHS07 (Exclamation Mark) | N/A |

| Signal Word | Warning | N/A |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[6]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.[6]

References

-

PubChem. 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

- Google Patents.

Sources

- 1. 679433-94-4|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

solubility profile of 5-Bromo-8-fluoroisoquinoline in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-8-fluoroisoquinoline in Organic Solvents

Abstract

Introduction: The Significance of a Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle. From the choice of solvent for a chemical reaction to the bioavailability of the final drug product, a comprehensive understanding of a compound's solubility in various organic solvents is paramount. A well-defined solubility profile informs:

-

Synthetic Route and Reaction Conditions: Selection of appropriate solvents for reactions, work-up, and purification via crystallization.

-

Analytical Method Development: Choice of mobile phases for chromatographic techniques like HPLC and TLC.

-

Formulation Science: Development of liquid formulations and prediction of dissolution behavior.

-

Pharmacokinetics and Drug Delivery: Understanding the absorption and distribution characteristics of a potential drug candidate.

This guide will provide both the theoretical underpinnings and the practical steps to establish a comprehensive solubility profile for this compound.

Molecular Structure and Predicted Solubility Behavior of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1][2][3] To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure:

-

Parent Scaffold: Isoquinoline, a heterocyclic aromatic compound, comprised of a benzene ring fused to a pyridine ring.[4][5][6] The nitrogen atom in the pyridine ring introduces a degree of polarity and a site for hydrogen bond acceptance.[6]

-

Substituents:

-

Bromine (at position 5): A large, polarizable halogen that contributes to van der Waals forces and can increase the overall molecular weight and potentially decrease solubility in very non-polar solvents.

-

Fluorine (at position 8): A highly electronegative atom that can increase the polarity of the C-F bond and potentially participate in weak hydrogen bonding as an acceptor.

-

Predicted Solubility:

Based on this structure, this compound is expected to be a weakly polar compound. The presence of the nitrogen atom and the fluorine atom provides sites for interaction with polar solvents, while the large aromatic system and the bromine atom suggest that it will also have significant non-polar character.

Therefore, we can predict the following solubility trends:

-

High Solubility: In moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Examples include acetone, ethyl acetate, dichloromethane, and tetrahydrofuran.

-

Moderate Solubility: In polar protic solvents like lower alcohols (methanol, ethanol). While these solvents can act as hydrogen bond donors, the bulky bromine and the overall aromatic character of the solute may limit extensive solvation.

-

Low Solubility: In highly non-polar solvents like hexane and cyclohexane, as the polar functionalities of the molecule will hinder dissolution.

-

Very Low Solubility: In water, due to the large, non-polar aromatic surface area and the lack of strong hydrogen bond donating groups on the molecule.

The following diagram illustrates the logical relationship between the molecular features of this compound and its predicted solubility.

Caption: Predicted solubility of this compound based on molecular properties.

Experimental Determination of Solubility

To establish a definitive solubility profile, empirical testing is essential. The following section provides a detailed protocol for determining the solubility of this compound in a range of organic solvents using the widely accepted shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Autosampler vials

-

UV-Vis Spectrophotometer or HPLC system

Solvent Selection

A diverse set of solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.[7][8][9][10][11]

| Solvent Class | Example Solvents | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | To establish the lower limit of solubility and assess the impact of the non-polar aromatic core. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | To probe the effects of dipole-dipole interactions. This class is expected to show good solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | To evaluate the influence of hydrogen bonding between the solvent and the solute's nitrogen and fluorine atoms. |

Experimental Workflow: Shake-Flask Method

The following diagram outlines the experimental workflow for determining solubility.

Sources

- 1. chem.ws [chem.ws]

- 2. Solvent - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. Polarity Index [macro.lsu.edu]

- 11. organometallics.it [organometallics.it]

Fundamental Reactivity of the Bromine Atom in 5-Bromo-8-fluoroisoquinoline: A Synthetic Chemist's Guide

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Strategic functionalization of this framework is critical for the development of novel therapeutics. 5-Bromo-8-fluoroisoquinoline stands out as a highly versatile building block, offering a reactive handle for diversification at the C5 position. This guide provides an in-depth analysis of the fundamental reactivity of the C5 bromine atom, governed by the unique electronic landscape of the molecule. We will explore the primary synthetic transformations, focusing on palladium-catalyzed cross-coupling reactions, and provide field-proven protocols tailored for researchers in drug development.

The Electronic Profile: Why the C5-Bromine is a Versatile Synthetic Handle

The reactivity of the C-Br bond in this compound is a direct consequence of the electronic interplay between the aromatic system, the heterocyclic nitrogen, and the fluorine substituent.

-

Inductive Effects: Both the nitrogen atom and the highly electronegative fluorine atom at C8 exert strong electron-withdrawing inductive effects (-I).[3] This polarization depletes electron density from the carbocyclic ring, making the C5 carbon atom more electrophilic and thus more susceptible to the initial oxidative addition step in palladium-catalyzed cycles.

-

Regioselectivity: The position of the bromine at C5 is crucial. It is sufficiently removed from the nitrogen to avoid complex coordination effects that can sometimes hinder catalysis, yet it is electronically activated by the distal fluorine. This balance makes the C5-Br bond a predictable and reliable site for functionalization over other positions.

Core Synthetic Transformations: A Practical Guide

The C5 bromine atom is an ideal launching point for introducing molecular complexity. Its utility is most profoundly realized through transition-metal-catalyzed cross-coupling reactions, which offer broad functional group tolerance and reliable scalability.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern medicinal chemistry for forging new C-C, C-N, and C-O bonds. They all proceed through a similar catalytic cycle, which is fundamental to understanding and troubleshooting these transformations.

Diagram: The Palladium Cross-Coupling Catalytic Cycle

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[4]

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl or vinyl-aryl structures.[5][6] It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, under basic conditions.[4][7]

Protocol: Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale & Field Insights |

| Aryl Halide | This compound (1.0 equiv) | The substrate for functionalization. |

| Boronic Acid | Aryl/Vinylboronic Acid (1.2-1.5 equiv) | A slight excess drives the reaction to completion. Ensure high purity as boronic acids can degrade. |

| Pd Catalyst | Pd(dppf)Cl2 (2-5 mol%) | Dppf is a robust ligand that promotes efficient oxidative addition and reductive elimination.[8] |

| Base | K2CO3 or Cs2CO3 (2.0-3.0 equiv) | Essential for activating the boronic acid to form a boronate complex, facilitating transmetalation.[6] |

| Solvent | 1,4-Dioxane / H2O (4:1) or DME / H2O | The aqueous phase is critical for the base's function and the transmetalation step. Degassing is mandatory. |

| Temperature | 80-100 °C | Provides the necessary energy to overcome activation barriers in the catalytic cycle. |

Step-by-Step Methodology:

-

To a flame-dried flask, add this compound, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst.

-

Add the previously degassed solvent mixture via cannula or syringe.

-

Heat the mixture with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool to room temperature and dilute with Ethyl Acetate.

-

Wash with water and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

Concentrate under reduced pressure and purify the residue by flash column chromatography.

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in drug discovery.[9] This reaction couples the aryl bromide with a terminal alkyne, uniquely requiring both palladium and copper(I) catalysis.[10]

Protocol: Sonogashira Coupling

| Parameter | Condition | Rationale & Field Insights |

| Aryl Halide | This compound (1.0 equiv) | The C-Br bond is highly reactive under these conditions. |

| Alkyne | Terminal Alkyne (1.1-1.3 equiv) | The coupling partner. Can be aliphatic or aromatic. |

| Pd Catalyst | Pd(PPh3)2Cl2 (1-3 mol%) | A standard and effective catalyst for this transformation. |

| Cu(I) Co-catalyst | CuI (2-5 mol%) | Crucial for forming the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. |

| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) | The amine acts as both the base to deprotonate the alkyne and often as the solvent. Anhydrous conditions are key. |

| Temperature | Room Temperature to 60 °C | Often proceeds efficiently without significant heating, minimizing side reactions like Glaser coupling.[10] |

Step-by-Step Methodology:

-

Add this compound, Pd(PPh3)2Cl2, and CuI to a dry flask under an inert atmosphere.

-

Add anhydrous amine (e.g., TEA) and the terminal alkyne via syringe.

-

Stir the reaction at the designated temperature for 2-12 hours. Monitor progress by TLC.

-

Once complete, dilute the mixture with a solvent like Ethyl Acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH4Cl and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography.

This reaction is a powerful tool for synthesizing aryl amines, a common motif in pharmaceuticals.[11][12] It couples the aryl bromide with a primary or secondary amine using a specialized palladium catalyst system with bulky, electron-rich phosphine ligands.[13]

Protocol: Buchwald-Hartwig Amination

| Parameter | Condition | Rationale & Field Insights |

| Aryl Halide | This compound (1.0 equiv) | An excellent substrate for this coupling. |

| Amine | Primary or Secondary Amine (1.1-1.2 equiv) | A wide range of amines can be used. |

| Pd Pre-catalyst | Pd2(dba)3 or a G3/G4 Precatalyst (1-2 mol%) | Air-stable precatalysts simplify reaction setup. |

| Ligand | XPhos, RuPhos, or BrettPhos (2-4 mol%) | Bulky, electron-rich ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[14][15] |

| Base | NaOt-Bu or LHMDS (1.3-1.5 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate catalyst turnover.[15] |

| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvents are critical for success. Rigorous degassing is required. |

| Temperature | 90-110 °C | Higher temperatures are generally needed to drive the C-N bond formation. |

Step-by-Step Methodology:

-

Inside a glovebox, charge a vial or flask with the aryl bromide, amine, base, palladium precatalyst, and ligand.

-

Add anhydrous, degassed solvent. Seal the vessel tightly.

-

Remove from the glovebox and place in a preheated oil bath or heating block.

-

Stir vigorously for 12-24 hours. Monitor by LC-MS.

-

Cool to room temperature, carefully quench with water, and extract with an organic solvent.

-

Wash the organic phase with brine, dry, concentrate, and purify via chromatography.

Lithium-Halogen Exchange

An alternative to palladium catalysis is the use of organolithium reagents to generate a potent nucleophile at the C5 position. This classic organometallic transformation allows for subsequent quenching with various electrophiles.

Workflow: Lithiation and Electrophilic Quench

-

Lithiation: Dissolve this compound in an anhydrous ethereal solvent (e.g., THF, Et2O) under Argon.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of n-butyllithium (1.1 equiv). The bromine-lithium exchange is typically very fast at this temperature.[16]

-

Electrophilic Quench: After a short stirring period (5-15 min), add an electrophile (e.g., CO2, DMF, an aldehyde).

-

Allow the reaction to slowly warm to room temperature before aqueous workup.

Causality: The choice of a very low temperature (-78 °C) is critical to prevent the highly reactive 5-lithioisoquinoline intermediate from undergoing side reactions, such as reaction with the solvent or elimination to form an aryne.[17][18]

Strategic Synthesis Workflow

The reactivity of the C5-bromine enables a divergent approach to a library of analogues from a single advanced intermediate.

Diagram: Synthetic Diversification Pathways

Caption: Divergent synthetic routes from this compound.

References

-

Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Source: MedChemComm, Royal Society of Chemistry. URL: [Link]

-

Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: Molecules, MDPI. URL: [Link]

-

Title: Isoquinoline - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Source: Organic Syntheses. URL: [Link]

-

Title: The Suzuki-Miyaura Cross-Coupling Reaction. Source: Angewandte Chemie International Edition. URL: [Link]

-

Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: Chemical Reviews. URL: [Link]

-

Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]

-

Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Source: Molecules, MDPI. URL: [Link]

-

Title: The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Source: Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

-

Title: Properties of Halogenated Compounds. Source: Introductory Organic Chemistry - Open Oregon Educational Resources. URL: [Link]

-

Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Source: Journal of the Indian Chemical Society. URL: [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. ias.ac.in [ias.ac.in]

- 15. jk-sci.com [jk-sci.com]

- 16. researchgate.net [researchgate.net]

- 17. Sciencemadness Discussion Board - lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Strategic Synthesis of 5-Bromo-8-fluoroisoquinoline: A Keystone Scaffold for Modern Medicinal Chemistry

Introduction: The Imperative for Functionalized Heterocycles in Drug Discovery

In the landscape of contemporary drug discovery, the isoquinoline framework stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. However, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles necessitates the exploration of intricately functionalized derivatives.[2][3] The strategic introduction of halogen atoms, particularly fluorine, has emerged as a powerful tool in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and binding affinity.[2][4] This guide elucidates the key scientific principles and practical methodologies behind the synthesis of 5-Bromo-8-fluoroisoquinoline, a valuable and versatile building block for the development of next-generation pharmaceuticals.

While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis is a logical and elegant extension of established organohalogen chemistry. The strategic placement of both a bromine and a fluorine atom on the isoquinoline core offers orthogonal points for further chemical modification, making it a highly sought-after intermediate. This guide will detail the most plausible and scientifically sound synthetic pathway, beginning with the parent isoquinoline molecule.

Retrosynthetic Analysis: A Logic-Driven Approach to this compound

A retrosynthetic analysis of this compound suggests a multi-step pathway originating from isoquinoline. The disconnection of the carbon-fluorine bond points towards a diazonium salt intermediate, accessible from an 8-aminoisoquinoline derivative. This, in turn, can be derived from the reduction of an 8-nitroisoquinoline. The bromo and nitro functionalities can be introduced onto the isoquinoline backbone through electrophilic aromatic substitution. This leads to a logical forward synthesis as depicted below.

Sources

Unlocking New Therapeutic Frontiers: The Research Applications of 5-Bromo-8-fluoroisoquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline framework is a privileged scaffold in medicinal chemistry, integral to numerous natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of this core structure offers a powerful route to modulate pharmacological activity. This technical guide focuses on 5-Bromo-8-fluoroisoquinoline, a versatile yet underexplored building block poised for significant applications in drug discovery. We will dissect the strategic advantages conferred by its unique halogenation pattern, explore its potential in targeting key enzyme families and receptor systems, and provide robust, detailed protocols for its synthesis and derivatization. This document serves as a foundational resource for researchers aiming to leverage this compound in the development of next-generation therapeutics.

Core Rationale: The Strategic Imperative of the this compound Scaffold

The utility of a chemical scaffold in drug discovery is dictated by its structural features and synthetic accessibility. Isoquinolines are renowned for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific substitution pattern of this compound provides a unique confluence of desirable traits for a modern drug candidate.

-

Modulation of Physicochemical Properties: The incorporation of fluorine is a cornerstone strategy in medicinal chemistry.[4][5][6] The highly electronegative fluorine atom at the C-8 position significantly alters the electronic distribution of the aromatic system. This can enhance metabolic stability, increase lipophilicity, and modulate the basicity (pKa) of the isoquinoline nitrogen, which in turn can improve membrane permeability and reduce off-target effects.[5][7][8]

-

Orthogonal Synthetic Versatility: The bromine atom at the C-5 position acts as a powerful and versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11] This allows for the late-stage, systematic introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Enhanced Target Interactions: Halogen atoms can participate in specific, non-covalent interactions with biological targets, including halogen bonding. This can lead to improved binding affinity and selectivity for target proteins.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₅BrFN | |

| Molecular Weight | 226.05 g/mol [12][13] | Adheres to general guidelines for small molecule drug candidates. |

| Appearance | Solid[14] | Amenable to standard laboratory handling and formulation. |

| Purity (Typical) | ≥98%[12] | High purity starting material is critical for reproducible results. |

| Reactivity | C-Br bond susceptible to cross-coupling; aromatic core allows for further functionalization. | Serves as a versatile building block for chemical library synthesis.[14] |

Potential Therapeutic Applications: A Landscape of Opportunity

While direct biological data for this specific compound is limited, the extensive pharmacology of related isoquinolines provides a strong predictive framework for its potential applications.

Kinase Inhibitors

The isoquinoline scaffold is a known hinge-binding motif in many protein kinases. The development of kinase inhibitors is a major focus in oncology.[1] The this compound core can be elaborated to create potent and selective kinase inhibitors. The R-group, introduced via Suzuki coupling at the 5-position, can be designed to probe deep into the hydrophobic pocket of the ATP-binding site, while the core scaffold interacts with the hinge region.

Caption: Proposed binding of a derivative in a kinase active site.

Other Potential Applications

The isoquinoline nucleus is present in a wide array of pharmacologically active molecules, suggesting broad potential for derivatives of this compound.[15] These include:

-

Anticancer Agents: Many isoquinoline alkaloids, such as berberine and noscapine, exhibit significant anticancer properties.[2][3]

-

GPCR Modulators: The scaffold is found in compounds targeting G-protein coupled receptors.

-

Antimicrobial and Antiviral Agents: The structural diversity achievable from this starting material makes it a candidate for developing new anti-infective agents.[1]

Experimental Protocols & Methodologies

The following protocols are grounded in established organic chemistry reactions and provide a clear path for the synthesis and derivatization of the title compound.

Synthesis of this compound via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and effective method for synthesizing isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines via acid-catalyzed cyclization.[16][17][18][19] This protocol adapts the general principle for the specific target molecule.

Core Principle: An appropriately substituted aniline is condensed with a protected aminoaldehyde to form a Schiff base (a benzalaminoacetal), which then undergoes acid-catalyzed cyclization and aromatization to yield the isoquinoline core.[16][17]

Step-by-Step Protocol:

-

Reactant Preparation: Begin with 2-bromo-5-fluoroaniline as the starting material.

-

Schiff Base Formation: Condense the aniline with a 2,2-dialkoxyethylamine (e.g., aminoacetaldehyde diethyl acetal) in a suitable solvent. This reaction typically proceeds at room temperature.

-

Acid-Catalyzed Cyclization: Introduce a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to the Schiff base intermediate.[16] This step requires heating to drive the cyclization and subsequent elimination of alcohol to form the aromatic isoquinoline ring.

-

Workup and Purification: After the reaction is complete, carefully quench the acid with a base (e.g., ammonium hydroxide) in an ice bath. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). The crude product is then purified using flash column chromatography on silica gel to yield pure this compound.

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[9][11] It is exceptionally well-suited for derivatizing the 5-bromo position of our scaffold.[10]

Core Principle: A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination, the desired C-C coupled product is formed, and the catalyst is regenerated.[9][11]

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[9][10]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or THF and water.[20]

-

Heating: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.[9] Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the 5-substituted-8-fluoroisoquinoline derivative.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Conclusion and Future Outlook

This compound represents a high-potential starting material for drug discovery programs. Its strategic halogenation provides a unique combination of modulated physicochemical properties and versatile synthetic handles. The established and reliable protocols for its synthesis and derivatization lower the barrier to entry for its exploration. Future research should focus on the synthesis of diverse libraries based on this scaffold, followed by systematic screening against panels of kinases, GPCRs, and other targets implicated in human disease. The insights gained will be invaluable in the quest for novel, effective, and safe therapeutics.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health.

- The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Pomeranz-Fritsch Reaction. (2025, December 28). Organic Chemistry Reaction.

- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (2025). BenchChem.

- Pomeranz–Fritsch reaction. (n.d.). Wikipedia.

- Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Organica.org.

- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (2025). BenchChem.

- Pomeranz-Fritsch Reaction. (n.d.). Thermo Fisher Scientific - NG.

- Pomeranz-Fritsch Reaction. (n.d.). Thermo Fisher Scientific - ID.

- 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. (n.d.). National Institutes of Health.

- Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.

- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences.

- Synthesis of substituted isoquinolines by Deshmukh et al.¹¹¹. (n.d.). ResearchGate.

- CAS 679433-94-4: 5-Bromo-8-fluoro-isoquinolina. (n.d.). CymitQuimica.

- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.

- Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Specifications of 5-Bromo-8-fluoro-isoquinoline. (n.d.). Capot Chemical.

- Method of preparing 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.

- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.

- Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure.

- Role of Fluorine in Drug Design and Drug Action. (2025, August 6). ResearchGate.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC.

- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications.

- 679433-94-4|this compound|BLD Pharm. (n.d.). BLD Pharm.

- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025, August 6). ResearchGate.

- 1536364-85-8|5-Bromo-8-fluoroisoquinolin-1(2H)-one. (n.d.). BLDpharm.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. capotchem.com [capotchem.com]

- 13. 679433-94-4|this compound|BLD Pharm [bldpharm.com]

- 14. CAS 679433-94-4: 5-Bromo-8-fluoro-isoquinolina [cymitquimica.com]

- 15. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 16. chemistry-reaction.com [chemistry-reaction.com]

- 17. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 18. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 19. Chemicals [chemicals.thermofisher.cn]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 5-Bromo-8-fluoroisoquinoline

For Research, Scientific, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 5-Bromo-8-fluoroisoquinoline is a halogenated aromatic heterocyclic compound of significant interest to the medicinal chemistry and drug development community. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel molecular entities targeting a range of biological pathways. Isoquinoline derivatives, as a class, exhibit diverse pharmacological activities, including potential neuroprotective and antitumor effects[1]. The incorporation of bromine and fluorine atoms can critically modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this intermediate a valuable building block. However, as with many halogenated aromatics, this chemical potential is accompanied by specific handling requirements to ensure personnel safety and experimental integrity.

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound (CAS No. 679433-94-4), this document synthesizes data from structurally analogous compounds—such as 8-Bromo-5-fluoroisoquinoline and other brominated isoquinolines—and established protocols for halogenated organic compounds. This approach provides a robust, precautionary framework for risk mitigation.

Hazard Identification & Risk Assessment: A Proactive Stance

The primary route to safety in the laboratory is a comprehensive understanding of the potential hazards. Based on data from closely related analogs, this compound should be treated as a hazardous substance.

GHS Classification (Anticipated)

The Globally Harmonized System (GHS) classifications for analogous compounds consistently indicate the following hazards. It is prudent to assume this compound falls under the same categories.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

This table is synthesized from data for structurally similar compounds. Always consult the specific SDS provided by the supplier upon purchase.

The "Why" Behind the Hazards: Mechanistic Insights

The anticipated hazards are rooted in the compound's chemical nature. Halogenated aromatic compounds can interfere with biological processes upon exposure. Skin and eye irritation likely stem from the compound's ability to disrupt cell membranes and proteins. If inhaled, the fine particulate nature of the solid can cause mechanical and chemical irritation to the respiratory tract. Ingestion can lead to systemic toxicity, a known characteristic of some halogenated organic molecules.

The Self-Validating Safety Protocol: From Storage to Disposal

A robust safety protocol is a closed-loop system where each step validates the safety of the next. This workflow minimizes exposure and mitigates risk at every stage of the compound's lifecycle in the laboratory.

Caption: A closed-loop workflow for handling this compound.

Receipt and Storage: The First Line of Defense

-

Verification: Upon receipt, verify the container's integrity. Ensure the supplier's label is intact and legible.

-

Storage Environment: Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area[2]. It should be kept away from incompatible materials, particularly strong oxidizing agents, which could lead to vigorous, exothermic reactions.

-

Segregation: Store in a cabinet designated for toxic or irritant solids. Do not store alphabetically. Segregate from acids, bases, and oxidizers to prevent accidental reactions[3]. Larger bottles should be stored on lower shelves to minimize the hazard from a fall[3].

Engineering Controls and Personal Protective Equipment (PPE): A Non-Negotiable Barrier

All handling of this compound solid must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |

| Eye Protection | Chemical safety goggles and a face shield | Goggles prevent dust from entering the eyes. A face shield provides an additional layer of protection against splashes during solution preparation. |

| Body Protection | Fully buttoned laboratory coat and appropriate street clothing (long pants, closed-toe shoes) | Protects skin from accidental contact and prevents contamination of personal clothing. |

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound, ensure the fume hood is operational, the work area is de-cluttered, and all necessary equipment (spatulas, weigh boats, glassware) is inside the hood.

-

Don PPE: Equip yourself with the full PPE ensemble described above.

-

Weighing: Carefully weigh the required amount of the solid in a disposable weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust. Use gentle movements.

-

Transfer and Dissolution: If making a solution, add the solvent to the solid slowly to prevent splashing. Cap the vessel before removing it from the fume hood.

-

Post-Handling: After use, securely close the primary container. Wipe down the spatula and any surfaces within the hood with a damp cloth or towel, which should then be disposed of as hazardous waste.

-

Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after completing the task.

Emergency Procedures: Rapid and Correct Response

Preparedness is paramount. All personnel working with this compound must be aware of these procedures and the location of emergency equipment.

Caption: Decision-making flowchart for emergency response.

In Case of Personnel Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention and provide the SDS or chemical label if available.

In Case of a Spill

-

Small Spill (inside a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or spill pillows. Carefully scoop the material into a labeled, sealable container for hazardous waste disposal. Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. If the spill is significant or involves volatile solvents, evacuate the entire lab and contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Prevent entry into the area until it has been declared safe.

Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, essential for environmental protection and regulatory compliance.

-

Segregation is Key: All waste containing this compound, including contaminated PPE, weigh boats, absorbent materials, and solvent rinsates, must be collected as halogenated organic waste.

-

Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Procedure: Keep the waste container closed except when adding waste. Store the container in a designated satellite accumulation area until it is collected by EHS for final disposal. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

This compound is a valuable tool for chemical innovation, but its potential hazards demand a culture of safety and preparedness. By understanding the causality behind the risks and implementing a self-validating system of controls—from proactive storage and diligent handling to prepared emergency response—researchers can confidently and safely leverage its synthetic potential. This guide serves as a foundational document, but it must be supplemented by institutional protocols and, most importantly, the specific Safety Data Sheet provided by the chemical supplier.

References

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

Washington State University. Halogenated Solvents. [Link]

-

Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

-

University of California, Santa Cruz. Safe Storage. [Link]

-

University of Ottawa. Handling and Storage of Chemicals. [Link]

-

Ni, S., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-8-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Isoquinoline Scaffold